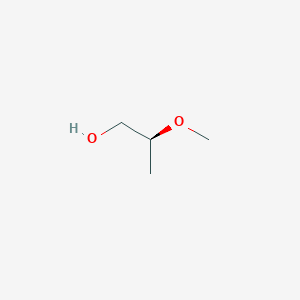

(S)-(+)-2-methoxypropanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTFFPATQICAQN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116422-39-0 | |

| Record name | 2-Methoxy-1-propanol, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116422390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 116422-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-1-PROPANOL, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6725GR28FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-2-Methoxypropanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of (S)-(+)-2-methoxypropanol, a valuable chiral building block in organic synthesis.

Chemical Identity and Properties

This compound, a chiral alcohol, is a colorless liquid. Its utility in asymmetric synthesis stems from its defined stereochemistry at the C2 position. Below is a summary of its key chemical and physical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-methoxypropan-1-ol | [1] |

| Synonyms | This compound, (S)-2-Methoxy-1-propanol | [1] |

| CAS Number | 116422-39-0 | [2] |

| Molecular Formula | C₄H₁₀O₂ | [1] |

| Molecular Weight | 90.12 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 130.0 °C at 760 mmHg | [4] |

| Melting Point | -84.2 °C | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Flash Point | 41.9 ± 7.7 °C | [4] |

| Solubility | Soluble in water and various organic solvents.[3] | [3] |

| SMILES | C--INVALID-LINK--OC | [1] |

Molecular Structure

The structure of this compound is characterized by a propanol backbone with a methoxy group at the C2 position. The "(S)" designation indicates the stereochemical configuration at this chiral center.

Experimental Protocols

Synthesis

A common route for the synthesis of enantiomerically pure 2-methoxypropanols is through the reduction of the corresponding chiral 2-methoxypropionic acid. The following protocol is adapted from the synthesis of the (R)-enantiomer and can be applied to produce this compound by starting with (S)-(-)-2-methoxypropionic acid.[5]

Materials:

-

(S)-(-)-2-methoxypropionic acid

-

Borane-dimethyl sulfide complex (BMS)

-

Dichloromethane (DCM), anhydrous

-

2M aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve (S)-(-)-2-methoxypropionic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add borane-dimethyl sulfide complex (approximately 1.8 equivalents) dropwise to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Carefully quench the reaction by the dropwise addition of 2M aqueous sodium hydroxide solution at 0 °C.

-

Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield this compound.

Analytical Methods for Enantiomeric Purity

The enantiomeric purity of this compound is crucial for its application in asymmetric synthesis. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

3.2.1. Representative Chiral Gas Chromatography (GC) Method

This method is a representative example for the analysis of chiral alcohols and may require optimization for this compound.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXcst)

Conditions:

-

Column: Rt-βDEXcst (30 m x 0.32 mm ID, 0.25 µm film thickness)[6]

-

Carrier Gas: Hydrogen or Helium

-

Injector Temperature: 220 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: 60 °C (hold for 1 min), then ramp to 150 °C at 2 °C/min.

-

Injection: 1 µL of a 1 mg/mL solution in dichloromethane, split injection.

3.2.2. Representative Chiral High-Performance Liquid Chromatography (HPLC) Method

This method is a representative example and may require optimization.

Instrumentation:

-

HPLC system with a UV or Refractive Index (RI) detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H)

Conditions:

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane/Isopropanol (95:5 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: RI or UV at a low wavelength (e.g., 210 nm)

-

Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.

Applications in Asymmetric Synthesis

This compound is a valuable chiral building block in the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry.[4] Its defined stereocenter can be incorporated into a target molecule, influencing the stereochemical outcome of subsequent reactions.

The workflow above illustrates a general strategy where the chiral center of this compound is preserved throughout a synthetic sequence to yield an enantiomerically pure final product. The hydroxyl group can be converted into a good leaving group (e.g., tosylate), followed by nucleophilic substitution to form a new carbon-carbon or carbon-heteroatom bond. This approach is instrumental in the development of chiral drugs, where a specific enantiomer often exhibits the desired therapeutic activity while the other may be inactive or even harmful.

Safety Information

This compound is a flammable liquid and vapor.[1] Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment (gloves, safety glasses), should be taken when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

(S)-(+)-2-methoxypropanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of (S)-(+)-2-methoxypropanol, summarizing its key chemical and physical properties. The information is compiled from various chemical and supplier databases, intended for use in research and development settings.

Core Chemical Identifiers and Properties

This compound is a chiral organic compound. Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 116422-39-0 | [1][2][3] |

| Molecular Formula | C4H10O2 | [1][2][3] |

| Molecular Weight | 90.12 g/mol | [2][3] |

| IUPAC Name | (2S)-2-methoxypropan-1-ol | [2] |

| Synonyms | (S)-2-Methoxy-1-propanol, (+)-2-Methoxypropanol | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Boiling Point | 130.0 ± 0.0 °C at 760 mmHg | [1] |

| Melting Point | -84.2 °C | [1] |

| Flash Point | 41.9 ± 7.7 °C | [1] |

| Exact Mass | 90.068079557 Da | [2] |

Experimental Protocols and Signaling Pathways

A review of publicly available scientific literature and chemical databases did not yield specific, detailed experimental protocols or established signaling pathways directly involving this compound. This compound is primarily documented as a chemical reagent and its biological interactions or roles in complex cellular signaling are not extensively characterized in the provided search results. Therefore, detailed methodologies and pathway diagrams as requested cannot be generated at this time. Further empirical research would be required to establish such data.

References

physical properties of (S)-(+)-2-methoxypropanol boiling point density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of (S)-(+)-2-methoxypropanol, a chiral compound of interest in various research and development applications. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

A summary of the essential physical characteristics of this compound is presented below. These values are critical for its handling, application, and process development.

| Physical Property | Value | Conditions |

| Boiling Point | 130 °C | At 760 mmHg |

| Density | 0.938 g/cm³ | At 20 °C[1] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point using the Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount of the liquid sample, this compound, is placed into the small test tube.

-

The capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the sample.

-

The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is aligned with the sample.

-

The Thiele tube is filled with mineral oil to a level just above the top of the side arm.

-

The thermometer and test tube assembly is immersed in the Thiele tube, with the sample positioned in the main body of the tube.

-

The side arm of the Thiele tube is gently heated, allowing for the circulation of the heating fluid to ensure uniform temperature distribution.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[2][3] This temperature is recorded.

Determination of Density using a Pycnometer

A pycnometer, or specific gravity bottle, is used for the precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Water bath (for temperature control)

-

Distilled water (for calibration)

-

The liquid sample (this compound)

Procedure:

-

The pycnometer is thoroughly cleaned and dried, and its mass is accurately determined using the analytical balance (m_empty).

-

The pycnometer is then filled with distilled water and placed in a water bath at a constant, known temperature (e.g., 20°C) until thermal equilibrium is reached.

-

The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away.

-

The mass of the pycnometer filled with water is measured (m_water).

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with the liquid sample, this compound, and the process of bringing it to the same constant temperature in the water bath is repeated.

-

The mass of the pycnometer filled with the sample is determined (m_sample).

-

The density of the sample is calculated using the following formula: Density_sample = (m_sample - m_empty) / (m_water - m_empty) * Density_water where the density of water at the experimental temperature is a known value.[4]

Workflow for Physical Property Determination

The following diagram illustrates a standardized workflow for the characterization of the physical properties of a chemical compound.

Caption: A flowchart illustrating the key stages in determining the physical properties of a chemical substance.

References

(S)-(+)-2-methoxypropanol material safety data sheet (MSDS) information

An In-depth Technical Guide on the Material Safety of (S)-(+)-2-Methoxypropanol

This guide provides comprehensive safety and technical information regarding this compound (CAS No. 116422-39-0), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the substance's properties and associated hazards.

Substance Identification

This compound is a chiral chemical compound. It is crucial to distinguish it from its isomers, such as 1-methoxy-2-propanol, as their toxicological and physical properties can differ.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (2S)-2-methoxypropan-1-ol[1] |

| CAS Number | 116422-39-0[2][3] |

| Molecular Formula | C4H10O2[1][3] |

| Molecular Weight | 90.12 g/mol [1][3] |

| Physical State | Liquid[2] |

| Appearance | Colorless[2] |

Hazard Identification and Classification

This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] It is a flammable liquid and vapor.[2]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1][2] |

Label Elements

| Element | Details |

| Pictogram | 🔥 |

| Signal Word | Warning [2] |

| Hazard Statements | Flammable liquid and vapor.[2] |

| Precautionary Statements | Prevention: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/protective clothing/eye protection/face protection. Response: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. In case of fire: Use CO2, dry chemical, or foam for extinction. Storage: Store in a well-ventilated place. Keep cool. Disposal: Dispose of contents/container to an approved waste disposal plant.[2] |

Note: Some related methoxypropanol isomers, such as 2-methoxypropanol (CAS 1589-47-5), carry additional hazard classifications including serious eye damage, skin irritation, respiratory irritation, and may damage an unborn child (Repr. 1B, H360D).[4][5][6] While not specified for the (S)-(+) enantiomer, caution is advised.

Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| Density | 0.938 g/cm³ | [2] |

| Boiling Point | 130.0 ± 0.0 °C at 760 mmHg | [3] |

| Melting Point | -84.2 °C | [3] |

| Flash Point | 33 °C / 91.4 °F | [2] |

| Vapor Pressure | 4.4 ± 0.5 mmHg at 25°C | [3] |

| LogP (Octanol/Water Partition Coefficient) | -0.45 | [3] |

Toxicological Information

There is no acute toxicity information available for this specific product, this compound.[2] However, symptoms of overexposure to similar compounds may include headache, dizziness, tiredness, nausea, and vomiting.[2]

For the related compound 2-methoxypropanol, developmental toxicity is a primary concern.[7][8] It has been shown to be teratogenic in rats and rabbits.[8] The main metabolite, 2-methoxypropionic acid, is believed to be responsible for this developmental toxicity.[8]

| Effect | Observation |

| Acute Toxicity | No data available for the product. |

| Skin Corrosion/Irritation | May cause irritation.[9] |

| Serious Eye Damage/Irritation | May cause mild irritation.[9] |

| STOT – Single Exposure | May cause respiratory irritation. High concentrations can lead to central nervous system depression.[9] |

| Reproductive Toxicity | The related compound 2-methoxypropanol (CAS 1589-47-5) is classified as potentially damaging to the unborn child.[4][5] |

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Check gloves for leak-tightness before use.[10]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.

Handling Protocol

-

Read and understand the SDS thoroughly before use.

-

Ensure all ignition sources (sparks, open flames, hot surfaces) are eliminated from the handling area.

-

Ground and bond containers and receiving equipment during transfers to prevent static discharge.

-

Use only non-sparking tools.[2]

-

Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[2]

-

Keep the container tightly closed when not in use.[2]

Storage Protocol

-

Store in a cool, dry, and well-ventilated place away from heat and ignition sources.

-

Keep containers tightly closed.[2]

-

Store away from incompatible materials, such as strong oxidizing agents.[2]

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, call a physician.[2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[2][10]

Accidental Release (Spill) Protocol

-

Isolate and Ventilate: Immediately remove all sources of ignition.[9] Isolate the hazard area and deny entry to unprotected personnel.[9] Ensure adequate ventilation.

-

Containment: Use non-combustible absorbent material like sand, earth, or vermiculite to soak up the spill.[4][9] Prevent the spill from entering drains or waterways.[4][10]

-

Cleanup: Use spark-proof tools for collection.[2] Collect the absorbent material and spilled chemical into a suitable, closed, and labeled container for disposal.[4]

-

Decontamination: Wash the spill area with water.[9]

-

Reporting: Report the spill to the relevant environmental health and safety authority.

Visualized Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for the safe laboratory handling of this compound.

References

- 1. 2-Methoxy-1-propanol, (2S)- | C4H10O2 | CID 642402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound | CAS#:116422-39-0 | Chemsrc [chemsrc.com]

- 4. fr.cpachem.com [fr.cpachem.com]

- 5. carlroth.com [carlroth.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. Screening Assessment for the Challenge 1-Propanol, 2-methoxy (2-Methoxypropanol) - Canada.ca [canada.ca]

- 8. series.publisso.de [series.publisso.de]

- 9. recochem.com [recochem.com]

- 10. static.3d-basics.com [static.3d-basics.com]

An In-depth Technical Guide to the Solubility of (S)-(+)-2-methoxypropanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(+)-2-methoxypropanol, a chiral solvent and building block of interest in pharmaceutical and chemical synthesis. Due to a lack of extensive quantitative solubility data in publicly available literature, this document summarizes the known qualitative solubility and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility in various organic solvents.

Introduction to this compound

This compound is the (S)-enantiomer of 2-methoxy-1-propanol. It is a colorless liquid with a mild, ether-like odor. As a chiral molecule, it finds applications as a specialty solvent and as a starting material in the synthesis of optically active pharmaceutical ingredients and other fine chemicals. Understanding its solubility in a range of organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Data

General qualitative assessments indicate that methoxypropanol (isomers not always specified) is miscible with water and a variety of common organic solvents. This miscibility is attributed to its hydroxyl group, which can participate in hydrogen bonding, and its methoxy and propyl groups, which contribute to its organic character.

Table 1: Qualitative Solubility of Methoxypropanol in Various Solvents

| Solvent Class | Example Solvents | Qualitative Solubility |

| Water | Water | Miscible |

| Ethers | Diethyl ether | Soluble |

| Ketones | Acetone | Soluble |

| Aromatic Hydrocarbons | Benzene | Soluble |

| Alcohols | Methanol | Miscible |

| Chlorinated Solvents | Chloroform | Miscible |

Note: The cited solubility data often refers to "methoxy propanol" without specifying the isomer. However, given the structural similarities, this compound is expected to exhibit broad miscibility with a wide range of organic solvents.

Quantitative Solubility Determination: A Generalized Experimental Protocol

The following protocol outlines a reliable gravimetric method for determining the quantitative solubility of this compound in a given organic solvent at a specific temperature. This method is straightforward and does not require complex instrumentation, making it accessible in most laboratory settings.[1][2][3][4]

Objective: To determine the solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flasks with stoppers or screw caps

-

Thermostatically controlled water bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Pipettes and syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of a distinct undissolved phase of the solute is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled water bath or incubator set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with intermittent agitation to facilitate the dissolution process. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear, saturated supernatant using a pipette or syringe. To avoid drawing any undissolved solute, it is advisable to use a syringe filter.

-

The temperature of the sampling equipment should be maintained at the equilibrium temperature to prevent any temperature-induced precipitation or further dissolution.

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot of the saturated solution into a pre-weighed, dry evaporating dish.

-

Weigh the evaporating dish containing the solution to determine the total mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. The evaporation temperature should be kept low enough to avoid any loss of the less volatile this compound.

-

Once the majority of the solvent has been removed, place the evaporating dish in a drying oven at a temperature slightly above the boiling point of the solvent but below that of this compound to remove any residual solvent.

-

Periodically cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved. This final mass represents the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Mass of the solvent: Subtract the final mass of the solute from the total mass of the solution.

-

Solubility: Express the solubility in desired units, such as:

-

g/100 g of solvent = (mass of solute / mass of solvent) x 100

-

g/100 mL of solvent = (mass of solute / volume of solvent) x 100

-

Mole fraction (χ) = moles of solute / (moles of solute + moles of solvent)

-

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the generalized protocol for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

Synthesis of Enantiomerically Pure (S)-(+)-2-Methoxypropanol: An In-depth Technical Guide

Introduction

Enantiomerically pure (S)-(+)-2-methoxypropanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its defined stereochemistry is crucial for the biological activity and efficacy of the target molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways to obtain this compound with high enantiomeric purity. The core strategies discussed are Chiral Pool Synthesis, Asymmetric Hydrogenation, and Enzymatic Kinetic Resolution. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

I. Chiral Pool Synthesis from (S)-Lactic Acid

The chiral pool synthesis approach utilizes readily available, enantiomerically pure natural products as starting materials. (S)-Lactic acid is an inexpensive and abundant chiral molecule, making it an ideal precursor for the synthesis of this compound. The general strategy involves the reduction of the carboxylic acid functionality and subsequent selective methylation of the primary hydroxyl group.

Logical Workflow for Chiral Pool Synthesis

Figure 1: Chiral pool synthesis pathway from (S)-lactic acid.

Experimental Protocols

Step 1: Esterification of (S)-Lactic Acid to Methyl (S)-Lactate

A solution of (S)-lactic acid (1.0 eq) in methanol (5.0 eq) is treated with a catalytic amount of sulfuric acid (0.05 eq). The mixture is heated at reflux for 4-6 hours. After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to afford methyl (S)-lactate, which can be purified by distillation.

Step 2: Reduction of Methyl (S)-Lactate to (S)-1,2-Propanediol

Methyl (S)-lactate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in THF at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude (S)-1,2-propanediol is purified by distillation. A biocatalytic approach using an engineered Escherichia coli biocatalyst has also been reported to convert L-lactic acid to S-1,2-propanediol, achieving a titer of 1.7 g/L with high enantiomeric purity.[1]

Step 3: Selective Methylation of (S)-1,2-Propanediol

To a solution of (S)-1,2-propanediol (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (NaH, 1.1 eq) portionwise. The mixture is stirred at this temperature for 30 minutes, followed by the dropwise addition of methyl iodide (CH3I, 1.1 eq). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the addition of water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The desired this compound is purified from the reaction mixture, which may also contain the diether and unreacted starting material, by fractional distillation.

II. Asymmetric Hydrogenation of 2-Methoxyacetone

Asymmetric hydrogenation of a prochiral ketone is a highly efficient method for producing enantiomerically pure alcohols. In this pathway, 2-methoxyacetone is reduced to this compound using a chiral catalyst, typically a ruthenium-based complex. The Noyori-type catalysts, which consist of a ruthenium center coordinated with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand, are particularly effective for this transformation.[2][3]

Logical Workflow for Asymmetric Hydrogenation

Figure 2: Asymmetric hydrogenation of 2-methoxyacetone.

Experimental Protocol

A representative procedure for the asymmetric transfer hydrogenation of 2-methoxyacetone is as follows: In a Schlenk flask under an inert atmosphere, the chiral ruthenium catalyst, such as RuCl--INVALID-LINK--, (0.01 eq) is dissolved in a mixture of formic acid and triethylamine (5:2 azeotrope) which serves as the hydrogen source. 2-Methoxyacetone (1.0 eq) is then added, and the reaction mixture is stirred at a controlled temperature (e.g., 28 °C) for a specified time (e.g., 24 hours). The progress of the reaction is monitored by gas chromatography (GC). Upon completion, the reaction mixture is diluted with a suitable organic solvent, and the catalyst is removed by filtration through a pad of silica gel. The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation. High enantiomeric excesses (e.e.) are typically achieved with this method.

III. Enzymatic Kinetic Resolution of Racemic 2-Methoxypropanol

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the separation of the enantiomers. Enzymatic kinetic resolution, particularly using lipases, is a widely used and environmentally benign method for obtaining enantiomerically pure alcohols.[4] In this approach, one enantiomer of racemic 2-methoxypropanol is selectively acylated by a lipase, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Logical Workflow for Enzymatic Kinetic Resolution

Figure 3: Enzymatic kinetic resolution of racemic 2-methoxypropanol.

Experimental Protocol

To a solution of racemic 2-methoxypropanol (1.0 eq) in an organic solvent (e.g., tert-butyl methyl ether), an acyl donor such as vinyl acetate (0.5 eq) and a lipase, for instance, immobilized Candida antarctica lipase B (CALB, Novozym 435), are added.[5] The suspension is stirred at a specific temperature (e.g., 40 °C) in an incubator shaker. The reaction is monitored by GC analysis for the conversion and enantiomeric excess of the remaining alcohol and the formed ester. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-alcohol and the (R)-ester. The enzyme is then removed by filtration. The filtrate is concentrated, and the remaining this compound and the formed (R)-2-methoxypropyl acetate are separated by column chromatography or distillation. The ester can be subsequently hydrolyzed to obtain (R)-(-)-2-methoxypropanol if desired.

IV. Data Presentation

The following table summarizes the key quantitative data for the different synthesis pathways. Please note that the values can vary depending on the specific reaction conditions and catalysts used.

| Synthesis Pathway | Starting Material | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Chiral Pool Synthesis | (S)-Lactic Acid | LiAlH4, CH3I | Moderate to Good | >99 |

| Asymmetric Hydrogenation | 2-Methoxyacetone | RuCl--INVALID-LINK-- | High | >98 |

| Enzymatic Kinetic Resolution | Racemic 2-Methoxypropanol | Candida antarctica Lipase B | <50 (for S-enantiomer) | >99 |

Characterization Data for this compound

| Property | Value |

| Appearance | Clear, colorless to light yellow liquid |

| Molecular Formula | C4H10O2 |

| Molecular Weight | 90.12 g/mol |

| Specific Optical Rotation | +38° to +44° (c=1.66, CHCl3) |

The synthesis of enantiomerically pure this compound can be effectively achieved through several distinct pathways. The choice of method depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the required level of enantiopurity. The Chiral Pool Synthesis offers a route from a readily available natural product. Asymmetric Hydrogenation provides a direct and highly efficient method from a simple prochiral ketone. Enzymatic Kinetic Resolution represents a green and highly selective alternative for separating the desired enantiomer from a racemic mixture. Each of these methods, when optimized, can provide access to this important chiral building block for various applications in the pharmaceutical and chemical industries.

References

Spectroscopic Profile of (S)-(+)-2-Methoxypropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (S)-(+)-2-methoxypropanol (CAS 116422-39-0). Due to the limited availability of specific experimental spectra for the (S)-(+) enantiomer, this document utilizes data from its corresponding racemate, 1-methoxy-2-propanol, as a close and reliable proxy for spectral interpretation. The spectroscopic characteristics, aside from optical rotation, are virtually identical.

Quantitative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data obtained for 1-methoxy-2-propanol. These values are representative of what would be expected for this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Splitting Pattern | Integration | Assignment |

| ~3.95 | Multiplet | 1H | CH-OH |

| ~3.40 | Doublet of doublets | 1H | O-CH₂ (diastereotopic) |

| ~3.35 | Singlet | 3H | O-CH₃ |

| ~3.25 | Doublet of doublets | 1H | O-CH₂ (diastereotopic) |

| ~2.50 | Broad singlet | 1H | OH |

| ~1.15 | Doublet | 3H | CH-CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~75.5 | CH | C H-OH |

| ~68.0 | CH₂ | O-C H₂ |

| ~59.0 | CH₃ | O-C H₃ |

| ~18.5 | CH₃ | CH-C H₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~2970, 2930, 2830 | Medium | C-H stretch (alkane) |

| ~1110 | Strong | C-O stretch (ether and alcohol) |

| ~1450, 1375 | Medium | C-H bend (alkane) |

Sample preparation: Liquid film.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

-

NMR tube (5 mm)

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width, acquisition time, and number of scans.

-

Acquire the free induction decay (FID).

-

Apply Fourier transform, phase correction, and baseline correction to the FID to obtain the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks and determine the chemical shifts and splitting patterns.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set appropriate spectral parameters (e.g., proton decoupling, spectral width, acquisition time, relaxation delay, and number of scans).

-

Acquire the FID.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify functional groups.

Materials:

-

This compound

-

FTIR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an ATR accessory).

-

Pipette

-

Cleaning solvent (e.g., isopropanol or acetone)

Procedure:

-

Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

-

Sample Preparation (Liquid Film Method):

-

Place a drop of this compound onto a clean, dry salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Sample Preparation (ATR Method):

-

Place a drop of this compound directly onto the ATR crystal.

-

-

Spectrum Acquisition:

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Clean the sample holder thoroughly after analysis.

-

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic spectroscopic signals.

Caption: Correlation of this compound structure with its NMR and IR signals.

A Technical Guide to (S)-(+)-2-Methoxypropanol: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, purification, and analysis of (S)-(+)-2-methoxypropanol. The data is presented to support researchers, scientists, and professionals in drug development in sourcing and utilizing this chiral building block.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers, typically with purities ranging from 97% to over 98%. It is important for researchers to consult the certificate of analysis from a specific supplier to obtain lot-specific purity and other quality control data.

Table 1: Commercial Suppliers and Available Purities

| Supplier | Reported Purity | Notes |

| Fisher Scientific | 97%[1] | - |

| Thermo Scientific Chemicals | 97%[2] | - |

| ChemicalBook | ≥98%[3] | Multiple suppliers listed[3] |

| LookChem | 95%, 98%, 99%[4] | Various suppliers and purities listed[4] |

| Chemsrc | Information on suppliers available[5] | - |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₁₀O₂ | PubChem[6][7] |

| Molecular Weight | 90.12 g/mol | PubChem[6][7] |

| CAS Number | 116422-39-0 | PubChem[6] |

| Boiling Point | ~130 °C at 760 mmHg | LookChem[4] |

| Density | ~0.912 g/cm³ | LookChem[4] |

| Refractive Index | ~1.4070 | LookChem[4] |

| Specific Optical Rotation | +38° to +44° (20°C, 589 nm, c=1.66 in CHCl₃) | Thermo Scientific Chemicals[2] |

| Appearance | Clear, colorless to light yellow liquid | Thermo Scientific Chemicals[2] |

Synthesis of this compound

A common method for the stereoselective synthesis of this compound involves the ring-opening of an appropriate chiral precursor. The following is an adapted general procedure based on the synthesis of the (R)-enantiomer from (R)-(+)-2-methoxypropionic acid[8]. To obtain the (S)-enantiomer, (S)-(-)-2-methoxypropionic acid would be used as the starting material.

Experimental Protocol: Reduction of (S)-(-)-2-Methoxypropionic Acid

Materials:

-

(S)-(-)-2-Methoxypropionic acid

-

Borane dimethyl sulfide complex (BMS)

-

Dichloromethane (DCM), anhydrous

-

2M aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve (S)-(-)-2-methoxypropionic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add borane dimethyl sulfide complex (approximately 1.8 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the dropwise addition of 2M aqueous sodium hydroxide solution at 0 °C.

-

Separate the organic and aqueous phases using a separatory funnel.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by fractional distillation.

Purification

Fractional distillation is a suitable method for purifying this compound from reaction mixtures and for separating it from its regioisomer, 1-methoxy-2-propanol, due to their different boiling points[9].

Experimental Protocol: Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Stir bar or boiling chips

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Place the crude this compound into the round-bottom flask with a stir bar or boiling chips.

-

Heat the flask gently using the heating mantle.

-

Slowly increase the temperature until the liquid begins to boil.

-

Observe the vapor rising through the fractionating column. The temperature at the distillation head should stabilize at the boiling point of the lower-boiling component.

-

Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the desired product. The boiling point of 2-methoxy-1-propanol is approximately 130 °C[4].

-

Monitor the purity of the collected fractions using an appropriate analytical method, such as chiral gas chromatography.

Analytical Methods

The enantiomeric purity of this compound is a critical parameter. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most common techniques for this analysis.

Chiral Gas Chromatography (GC)

Chiral GC, particularly with cyclodextrin-based stationary phases, is a powerful method for separating the enantiomers of 2-methoxypropanol.

4.1.1. Experimental Protocol: Chiral GC Analysis

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a column with a derivatized β-cyclodextrin stationary phase like Rt-βDEXsm or similar)[10][11].

Typical GC Conditions (starting point for method development):

-

Injector Temperature: 200-250 °C

-

Detector Temperature: 250-300 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 150-200 °C) at a slow rate (e.g., 2-5 °C/min) to achieve baseline separation of the enantiomers. Isothermal conditions at a lower temperature may also be effective[12].

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration (e.g., 1 mg/mL).

Procedure:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Run the specified temperature program.

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (a standard of the racemate is required for initial identification).

-

Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another effective method for the separation and quantification of 2-methoxypropanol enantiomers.

4.2.1. Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak® series)[13][14].

Typical HPLC Conditions (starting point for method development):

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography on polysaccharide-based CSPs[13][15]. The ratio of these solvents will need to be optimized to achieve separation.

-

Flow Rate: 0.5 - 1.5 mL/min.

-

Detection Wavelength: As 2-methoxypropanol lacks a strong chromophore, derivatization with a UV-active agent may be necessary for sensitive detection. Alternatively, a refractive index (RI) detector can be used.

-

Sample Preparation: Dissolve the sample in the mobile phase. If derivatization is performed, follow the appropriate protocol for the chosen derivatizing agent.

Procedure:

-

Equilibrate the chiral column with the mobile phase.

-

Inject the sample onto the column.

-

Elute the sample with the mobile phase at a constant flow rate.

-

Detect the enantiomers as they elute from the column.

-

Calculate the enantiomeric excess based on the peak areas.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound, 97% 2.5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. (2S)-2-Methoxy-1-propanol | 1589-47-5 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | CAS#:116422-39-0 | Chemsrc [chemsrc.com]

- 6. 2-Methoxy-1-propanol, (2S)- | C4H10O2 | CID 642402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]

- 9. EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions - Google Patents [patents.google.com]

- 10. lcms.cz [lcms.cz]

- 11. gcms.cz [gcms.cz]

- 12. gcms.cz [gcms.cz]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

The Cornerstone of Chirality: An In-Depth Technical Guide to (S)-(+)-2-Methoxypropanol

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Methoxypropanol, a chiral building block of significant interest, plays a pivotal role in the landscape of modern stereoselective synthesis. Its unique structural attributes, featuring a stereogenic center adjacent to both a hydroxyl and a methoxy group, render it a valuable synthon for the construction of complex, enantiomerically pure molecules. This technical guide provides a comprehensive overview of its synthesis, core applications in chiral chemistry, and the analytical methodologies crucial for its characterization and utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling and application in a laboratory setting.

| Property | Value |

| Molecular Formula | C₄H₁₀O₂ |

| Molecular Weight | 90.12 g/mol |

| CAS Number | 116422-39-0 |

| Appearance | Colorless liquid |

| Synonyms | (S)-2-Methoxy-1-propanol, (2S)-2-methoxypropan-1-ol |

Synthesis of this compound

The enantiomerically pure synthesis of this compound is paramount to its application in chiral chemistry. A reliable method for its preparation involves the reduction of (S)-(+)-2-methoxypropionic acid. This approach ensures the retention of the stereochemical integrity at the chiral center.

Experimental Protocol: Synthesis from (S)-(+)-2-Methoxypropionic Acid

This protocol is adapted from the synthesis of the (R)-enantiomer and is expected to yield the (S)-enantiomer with high fidelity.

Materials:

-

(S)-(+)-2-Methoxypropionic acid

-

Borane-dimethyl sulfide complex (BMS)

-

Dichloromethane (DCM), anhydrous

-

2M aqueous sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Argon or Nitrogen gas

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), a solution of (S)-(+)-2-methoxypropionic acid in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled to 0 °C in an ice bath.

-

Borane-dimethyl sulfide complex (1.8 equivalents) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and is stirred overnight.

-

After completion of the reaction (monitored by TLC), the mixture is carefully quenched by the dropwise addition of 2M aqueous sodium hydroxide at 0 °C.

-

The phases are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Expected Outcome: This procedure is anticipated to provide a quantitative yield of the desired product.

Fundamental Role in Chiral Chemistry

This compound serves as a versatile chiral building block in asymmetric synthesis. Its primary utility lies in its ability to act as a chiral precursor or to be incorporated into a molecule as a chiral auxiliary, thereby directing the stereochemical outcome of a reaction.[1] The presence of both a hydroxyl and a methoxy group provides synthetic handles for further transformations.[1]

As a Chiral Building Block

In its capacity as a chiral building block, this compound can be elaborated into more complex molecules, transferring its inherent chirality to the final product. This strategy is particularly valuable in the synthesis of natural products and active pharmaceutical ingredients (APIs).

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse. While specific examples of this compound as a chiral auxiliary are not extensively documented in readily available literature, its structure is analogous to other successful chiral auxiliaries. The general principle of employing a chiral auxiliary is outlined below.

Determination of Enantiomeric Purity

The assessment of enantiomeric purity is critical in chiral synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents or chiral derivatizing agents, is a powerful technique for this purpose. This compound, due to its chiral nature, has the potential to be used as a chiral solvating agent.

Experimental Protocol: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Principle: A chiral solvating agent forms transient diastereomeric complexes with the enantiomers of a chiral analyte in solution. These complexes have different NMR spectra, allowing for the quantification of each enantiomer.

Procedure:

-

A known quantity of the chiral analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

An increasing amount of this compound (the CSA) is added incrementally to the NMR tube.

-

The ¹H NMR spectrum is acquired after each addition.

-

The chemical shifts of specific protons of the analyte that are sensitive to the chiral environment are monitored.

-

The separation of signals corresponding to the two enantiomers is observed and the enantiomeric excess (% ee) is calculated from the integration of these signals.

Conclusion

This compound is a valuable and versatile chiral synthon in organic chemistry. Its utility as a chiral building block allows for the direct incorporation of a stereocenter into a target molecule. While its application as a chiral auxiliary is less documented, its structural features suggest significant potential in this area. Furthermore, its chirality can be leveraged in analytical applications for the determination of the enantiomeric purity of other chiral molecules. The methodologies and protocols outlined in this guide provide a foundational understanding for researchers and professionals engaged in the field of asymmetric synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols: (S)-(+)-2-Methoxypropanol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Methoxypropanol is a valuable, enantiomerically pure chiral building block utilized in synthetic organic chemistry.[1] Its utility in asymmetric synthesis stems from the presence of a stereogenic center and functional groups—a hydroxyl and a methoxy group—that allow for further chemical modifications.[1] This document provides detailed application notes and protocols for the use of this compound as a chiral derivatizing agent for the determination of enantiomeric excess and as a versatile chiral precursor for the synthesis of more complex molecules.

Physicochemical and Stereochemical Data

A summary of the key properties of this compound is provided in the table below. The high optical purity of this reagent is crucial for its applications in stereospecific transformations.[1]

| Property | Value |

| Molecular Formula | C₄H₁₀O₂ |

| Molecular Weight | 90.12 g/mol |

| Appearance | Colorless liquid |

| Chirality | (S)-enantiomer |

| Optical Purity | Typically ≥97% |

| Boiling Point | 129-131 °C |

| Solubility | Soluble in water and various organic solvents |

| CAS Number | 116422-39-0 |

Application 1: Chiral Derivatizing Agent for NMR Analysis

One of the key applications of this compound is its use as a chiral derivatizing agent (CDA). In NMR spectroscopy, enantiomers are typically indistinguishable. By reacting a racemic or enantiomerically enriched compound (e.g., a chiral carboxylic acid) with an enantiopure CDA like this compound, a mixture of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer and thus the determination of the enantiomeric excess (ee) of the original mixture.

Experimental Workflow: Derivatization for NMR Analysis

Caption: Workflow for ee determination using this compound.

Protocol: Determination of Enantiomeric Excess of a Chiral Carboxylic Acid

This protocol provides a general method for the derivatization of a chiral carboxylic acid with this compound for subsequent ¹H NMR analysis.

Materials:

-

Chiral carboxylic acid (racemic or enantiomerically enriched)

-

This compound (1.1 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Standard laboratory glassware and magnetic stirrer

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral carboxylic acid (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the solution, add this compound (1.1 equivalents) and DMAP (0.1 equivalents).

-

Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath and add DCC (1.2 equivalents) portion-wise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate. Wash the precipitate with a small amount of DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product, a mixture of diastereomeric esters, can be purified by flash column chromatography on silica gel if necessary, though for a direct ee determination, the crude mixture is often used.

-

NMR Analysis: Dissolve a small sample of the diastereomeric ester mixture in CDCl₃. Acquire a ¹H NMR spectrum.

-

Data Analysis: Identify a well-resolved proton signal that is distinct for each diastereomer. Integrate the area of these two signals. The enantiomeric excess can be calculated using the following formula:

ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| × 100

Expected Data Presentation

The chemical shift differences (Δδ) between the diastereomeric protons in the ¹H NMR spectrum are indicative of the successful chiral derivatization. The integration values of well-resolved peaks are then used to quantify the enantiomeric ratio.

| Diastereomer | Proton Signal | Chemical Shift (δ, ppm) | Integration |

| (R)-acid-(S)-alcohol | Hₐ | X.XX | I₁ |

| (S)-acid-(S)-alcohol | Hₐ' | Y.YY | I₂ |

Note: Hₐ and Hₐ' represent a specific proton in the acid or alcohol moiety that is well-resolved for the two diastereomers.

Application 2: Chiral Building Block in Synthesis

This compound serves as a versatile chiral starting material for the synthesis of more complex molecules, such as chiral ligands for asymmetric catalysis or as a component of active pharmaceutical ingredients (APIs).[1] The chirality is transferred from this building block to the final product.

Logical Flow: Synthesis of a Chiral Ligand

Caption: Synthesis pathway from this compound to a catalyst.

General Protocol: Synthesis of a Chiral Ether from this compound

This protocol outlines a general procedure for the synthesis of a chiral ether, demonstrating the use of this compound as a chiral building block.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

An electrophile (e.g., benzyl bromide)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation: To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Nucleophilic Attack: Cool the resulting alkoxide solution back to 0 °C and add the electrophile (e.g., benzyl bromide, 1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired chiral ether.

Conclusion

This compound is a valuable reagent in the field of asymmetric synthesis. Its primary documented application is as a chiral derivatizing agent for the determination of enantiomeric excess via NMR spectroscopy, for which a reliable protocol can be established. Furthermore, its role as a chiral building block allows for the transfer of its stereochemical information into more complex molecules, making it a useful starting material in the synthesis of chiral ligands and other enantiopure compounds. While its direct application as a chiral auxiliary or solvent is not widely documented in readily accessible literature, its utility as a foundational chiral molecule is well-established.

References

(S)-(+)-2-Methoxypropanol: A Versatile Chiral Building Block in Pharmaceutical Synthesis

Application Notes

(S)-(+)-2-Methoxypropanol is a valuable and versatile chiral building block in the asymmetric synthesis of complex pharmaceutical molecules. Its stereochemical integrity at the C2 position makes it an ideal starting material for introducing chirality into drug candidates, which is crucial for enhancing therapeutic efficacy and reducing off-target effects. The primary application of this compound in pharmaceuticals lies in its conversion to the chiral intermediate, (S)-1-methoxy-2-propylamine. This chiral amine serves as a key synthon in the development of various therapeutic agents, including potent enzyme inhibitors for the treatment of inflammatory diseases.

The conversion of the hydroxyl group of this compound into an amino group proceeds with retention of configuration, ensuring the transfer of chirality to the subsequent amine intermediate. This transformation is typically achieved through a three-step sequence involving tosylation of the alcohol, nucleophilic substitution with an azide, and subsequent reduction to the primary amine. The resulting (S)-1-methoxy-2-propylamine is then incorporated into the final drug molecule, often through nucleophilic substitution or condensation reactions.

One of the notable applications of this chiral amine is in the synthesis of imidazopyrimidine-based inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] p38 MAP kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] By inhibiting p38 MAP kinase, these compounds can effectively modulate the inflammatory response, offering a promising therapeutic strategy for autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.[1] The (S)-chirality of the 1-methoxy-2-propyl moiety is often critical for the high potency and selectivity of these inhibitors.

This document provides detailed protocols for the synthesis of the key chiral intermediate, (S)-1-methoxy-2-propylamine, from this compound, and its subsequent use in the synthesis of a representative imidazopyrimidine p38 MAP kinase inhibitor.

Data Presentation

Table 1: Synthesis of (S)-1-methoxy-2-propylamine from this compound

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee%) |

| 1. Tosylation | This compound, Tosyl chloride | Pyridine, 0°C to room temperature | (S)-2-methoxypropyl tosylate | ~95 | >99 |

| 2. Azide Substitution | (S)-2-methoxypropyl tosylate, Sodium azide | Dimethylformamide (DMF), 80°C | (S)-1-azido-2-methoxypropane | ~90 | >99 |

| 3. Reduction of Azide | (S)-1-azido-2-methoxypropane, Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), 0°C to reflux | (S)-1-methoxy-2-propylamine | ~85 | >99 |

Table 2: Synthesis of a p38 MAP Kinase Inhibitor

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 4. Synthesis of Imidazopyrimidine Core | 2,4-dichloro-5-pyrimidinecarboxaldehyde, 2-aminoimidazole sulfate | Sodium bicarbonate, 2-methoxyethanol, reflux | 6-chloro-7H-imidazo[1,2-a]pyrimidin-5-one | ~70 |

| 5. N-Arylation | 6-chloro-7H-imidazo[1,2-a]pyrimidin-5-one, 4-fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water, 100°C | 6-(4-fluorophenyl)-7H-imidazo[1,2-a]pyrimidin-5-one | ~80 |

| 6. Final Condensation | 6-(4-fluorophenyl)-7H-imidazo[1,2-a]pyrimidin-5-one, (S)-1-methoxy-2-propylamine | N,N-Diisopropylethylamine (DIPEA), N-methyl-2-pyrrolidone (NMP), 120°C | 6-(4-fluorophenyl)-7-((S)-1-methoxypropan-2-yl)-7H-imidazo[1,2-a]pyrimidin-5-one (p38 MAP Kinase Inhibitor) | ~65 |

Experimental Protocols

Synthesis of (S)-1-methoxy-2-propylamine

Step 1: Tosylation of this compound

-

To a stirred solution of this compound (1.0 eq) in pyridine (5 vol) at 0°C, add tosyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 10 vol).

-

Wash the combined organic layers with 1M HCl (2 x 5 vol), saturated NaHCO₃ solution (2 x 5 vol), and brine (1 x 5 vol).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (S)-2-methoxypropyl tosylate as a colorless oil.

Step 2: Azide Substitution

-

To a solution of (S)-2-methoxypropyl tosylate (1.0 eq) in dimethylformamide (DMF, 10 vol), add sodium azide (1.5 eq).

-

Heat the reaction mixture to 80°C and stir for 6 hours.

-

Cool the mixture to room temperature and pour into water (20 vol).

-

Extract the aqueous layer with diethyl ether (3 x 10 vol).

-

Wash the combined organic layers with water (3 x 10 vol) and brine (1 x 10 vol).

-

Dry the organic phase over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield (S)-1-azido-2-methoxypropane. Caution: Organic azides can be explosive and should be handled with care.

Step 3: Reduction of Azide to (S)-1-methoxy-2-propylamine

-

To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 vol) at 0°C under a nitrogen atmosphere, add a solution of (S)-1-azido-2-methoxypropane (1.0 eq) in THF (5 vol) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0°C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting suspension at room temperature for 1 hour, then filter through a pad of Celite®.

-

Wash the filter cake with THF (3 x 5 vol).

-

Concentrate the filtrate under reduced pressure and purify the residue by distillation to obtain (S)-1-methoxy-2-propylamine as a colorless liquid.

Synthesis of a p38 MAP Kinase Inhibitor

Step 4: Synthesis of the Imidazopyrimidine Core

-

A mixture of 2,4-dichloro-5-pyrimidinecarboxaldehyde (1.0 eq), 2-aminoimidazole sulfate (1.1 eq), and sodium bicarbonate (3.0 eq) in 2-methoxyethanol (10 vol) is heated to reflux for 12 hours.

-

The reaction mixture is cooled to room temperature, and the precipitate is collected by filtration, washed with water and ethanol, and dried to give 6-chloro-7H-imidazo[1,2-a]pyrimidin-5-one.

Step 5: N-Arylation

-

To a solution of 6-chloro-7H-imidazo[1,2-a]pyrimidin-5-one (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water (10 vol), add sodium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the mixture to 100°C under a nitrogen atmosphere for 8 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 6-(4-fluorophenyl)-7H-imidazo[1,2-a]pyrimidin-5-one.

Step 6: Final Condensation

-

A mixture of 6-(4-fluorophenyl)-7H-imidazo[1,2-a]pyrimidin-5-one (1.0 eq), (S)-1-methoxy-2-propylamine (1.5 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in N-methyl-2-pyrrolidone (NMP, 5 vol) is heated to 120°C for 16 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to yield the final p38 MAP kinase inhibitor.

Visualizations

Caption: Synthesis of (S)-1-methoxy-2-propylamine.

Caption: Synthesis of a p38 MAP Kinase Inhibitor.

Caption: Overall Experimental Workflow.

References

Application Notes and Protocols for Reactions Involving (S)-(+)-2-methoxypropanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for synthetic reactions involving (S)-(+)-2-methoxypropanol. This chiral building block is a valuable component in asymmetric synthesis, enabling the stereocontrolled preparation of enantiomerically pure compounds. The protocols outlined below are based on established chemical transformations and serve as a guide for the utilization of this compound in various synthetic contexts.

Introduction

This compound is a chiral alcohol that can be employed as a versatile synthon in organic synthesis. Its utility lies in its stereodefined center and the presence of a primary alcohol and a methoxy group, which can be strategically manipulated. It can serve as a chiral precursor, where its stereocenter is incorporated into the final product, or as a chiral auxiliary to control the stereochemistry of reactions on a prochiral substrate.

Application 1: Stereoselective Synthesis of Chiral Ethers via Mitsunobu Reaction

A common application of chiral alcohols like this compound is their conversion to other chiral molecules with inversion of stereochemistry. The Mitsunobu reaction is a powerful method for achieving this transformation, converting the alcohol into a variety of functional groups, including ethers, with high stereochemical fidelity. This protocol describes the synthesis of a chiral aryl ether from this compound.

Experimental Protocol: Synthesis of (R)-1-methoxy-2-(4-nitrophenoxy)propane

This protocol is adapted from a procedure for the corresponding (R)-enantiomer and is expected to proceed with similar efficiency and stereoselectivity.

Reaction Scheme: